Product packaging for 2-(Azulen-2-yl)pyridine(Cat. No.:CAS No. 881211-84-3)

2-(Azulen-2-yl)pyridine

Cat. No.: B12602963
CAS No.: 881211-84-3
M. Wt: 205.25 g/mol
InChI Key: KUZMWEDYXMDNKT-UHFFFAOYSA-N
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Description

Significance of π-Conjugated Systems in Advanced Materials Research

Pi (π)-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across a significant portion of the molecule. This electron delocalization is the foundation for their remarkable electronic and optical properties, making them central to the development of advanced materials. acs.orgrsc.org The ability to tune these properties through chemical synthesis allows for the creation of materials tailored for specific applications. acs.orgacs.org

These materials are integral to a wide range of technologies, including:

Organic Electronics: π-conjugated molecules and polymers are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comnih.gov Their advantages over traditional inorganic materials include low fabrication costs, flexibility, and the ability to be processed from solution. mdpi.com

Sensors: The sensitivity of their electronic and optical properties to the local environment makes π-conjugated systems excellent candidates for chemical and biological sensors. nih.gov

Photonics and Optoelectronics: Their strong light absorption and emission characteristics are utilized in applications such as fluorescent probes and nonlinear optical (NLO) materials. rsc.orgrhhz.net

The ongoing research in this field focuses on synthesizing increasingly complex π-conjugated systems to achieve enhanced performance and to explore new applications in areas like energy storage and catalysis. acs.org

The Azulenyl Moiety: Unique Electronic Properties and Architectural Relevance

Azulene (B44059) is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, composed of a fused five-membered and seven-membered ring. rhhz.netresearchgate.net Unlike its isomer, azulene possesses a significant dipole moment, a deep blue color, and unusual fluorescence behavior that violates Kasha's rule (emission from the second excited singlet state, S2, to the ground state, S0). researchgate.netresearchgate.net These unique electronic properties stem from its non-alternant hydrocarbon structure, leading to an electron-rich five-membered ring and an electron-poor seven-membered ring. rhhz.net

The key attributes of the azulenyl moiety that make it a valuable component in materials science include:

A Small HOMO-LUMO Gap: This results in absorption in the visible region of the electromagnetic spectrum. rhhz.net

Redox Activity: The azulene unit can undergo reversible one-electron oxidation and reduction processes. beilstein-journals.org

Tunability: Its optical and electronic properties can be finely adjusted by introducing various functional groups at different positions on the rings. beilstein-journals.org

These characteristics have led to the use of azulene derivatives in the development of dyes, molecular switches, and electron transfer systems. researchgate.netnih.gov The inherent polarity and polarizability of the azulene nucleus make it a strong electron-donating group, a feature often exploited in the design of push-pull systems for nonlinear optics. researchgate.net

Pyridine (B92270) and Fused Pyridine Scaffolds in Organic Chemistry and Materials Applications

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The presence of the nitrogen atom significantly influences its chemical and physical properties, making it a fundamental building block in both organic synthesis and materials science. nih.govmdpi.com Pyridine and its derivatives are ubiquitous in nature, found in essential molecules like vitamins and coenzymes. nih.govjchemrev.com

In the context of materials science, pyridine scaffolds offer several advantages:

Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows pyridine to act as a ligand, readily coordinating with metal ions. This property is extensively used in the construction of supramolecular assemblies and metal-containing polymers with applications in catalysis and sensing. beilstein-journals.orgsemanticscholar.org

Modulation of Electronic Properties: The electron-withdrawing nature of the nitrogen atom can be used to tune the electronic properties of conjugated systems. nih.gov

Solubility: The basicity of the pyridine ring can improve the water solubility of larger organic molecules, which is beneficial for certain applications. nih.govmdpi.com

Versatile Reactivity: Pyridine can undergo various chemical modifications, allowing for the straightforward introduction of different functional groups. nih.govresearchgate.net

Fused pyridine systems, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines, represent an important class of compounds with diverse applications in medicinal chemistry and materials science due to their unique electronic structures and pharmacological properties. bohrium.commdpi.com

Rationale for Investigating Azulenyl-Pyridine Derivatives

The combination of the unique azulenyl moiety with the versatile pyridine scaffold in a single molecule, such as 2-(Azulen-2-yl)pyridine, presents a compelling strategy for creating novel functional materials. The rationale for investigating these derivatives is based on the potential for synergistic interactions between the two components, leading to properties that are not readily achievable with either moiety alone.

Key motivations for this research include:

Novel Optoelectronic Properties: The electron-donating character of the azulene unit can be coupled with the electron-accepting potential of the pyridine ring to create intramolecular charge-transfer systems. beilstein-journals.org This can lead to interesting photophysical behaviors, such as tunable fluorescence and solvatochromism.

Metal-Complexing Ligands: The pyridine nitrogen provides a coordination site for metal ions, allowing for the creation of novel metal complexes. The proximity of the azulene moiety can influence the electronic and catalytic properties of the resulting complex. semanticscholar.org For example, 2-(pyrid-2-yl)-1-azaazulene has been shown to chelate with metal ions, leading to enhanced emission upon photoexcitation. semanticscholar.org

Stimuli-Responsive Materials: The properties of azulenyl-pyridine systems can be sensitive to external stimuli such as pH. For instance, some derivatives exhibit strong emission in acidic media, a phenomenon that could be exploited for sensing applications. semanticscholar.orgsciencepublishinggroup.com

Advanced Materials Development: These derivatives are promising building blocks for a variety of advanced materials, including sensors, molecular switches, and components for optoelectronic devices. researchgate.netmdpi.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to systematically investigate its synthesis, structure, and physicochemical properties to unlock its potential for applications in materials science.

The specific research goals typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. beilstein-journals.org This involves detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure. beilstein-journals.orgsemanticscholar.org

Photophysical Studies: Investigating the absorption and fluorescence properties of the compound in various solvents and environments. beilstein-journals.orgacs.org This includes determining quantum yields and exploring the effects of substituents and external stimuli on the photophysical behavior. semanticscholar.org

Electrochemical Analysis: Characterizing the redox behavior of this compound using techniques like cyclic voltammetry to understand its electron transfer properties. beilstein-journals.orgmdpi.com

Computational Modeling: Employing theoretical calculations, such as density functional theory (DFT), to gain deeper insights into the electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties of the molecule. beilstein-journals.orgmdpi.com

By achieving these objectives, researchers aim to establish clear structure-property relationships that will guide the design and synthesis of new azulenyl-pyridine-based materials with tailored functionalities for specific technological applications. upb.ro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N B12602963 2-(Azulen-2-yl)pyridine CAS No. 881211-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

881211-84-3

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

2-azulen-2-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H

InChI Key

KUZMWEDYXMDNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies for 2 Azulen 2 Yl Pyridine and Its Functionalized Analogues

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Azulenyl-Pyridine Systems

The creation of the bond between the azulene (B44059) and pyridine (B92270) rings is a key synthetic challenge. Chemists have employed a range of modern and classical techniques to achieve this, each with its own advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis of azulenyl-pyridine systems is no exception. These methods offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Azulenyl-Pyridine Linkages

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of 2-(azulen-2-yl)pyridine synthesis, this reaction typically involves the coupling of an azulenyl-boronic acid or ester with a halogenated pyridine, or vice versa.

For instance, the synthesis of 2-(2-methoxyphenyl)-1-azaazulene has been achieved through a Suzuki-Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid. researchgate.net While this example illustrates the formation of an azaazulene derivative, the principle is directly applicable to the synthesis of azulenyl-pyridines. The general applicability of Suzuki-Miyaura coupling to a broad range of heterocyclic substrates, including chloropyridines and pyridineboronic acids, has been well-established. nih.govnih.gov Highly efficient coupling can be achieved with various palladium catalysts, often in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The reaction conditions can be tailored to accommodate a wide variety of functional groups on both the azulene and pyridine moieties, allowing for the synthesis of a diverse library of functionalized analogues.

Reactant 1Reactant 2Catalyst / LigandBaseSolventProductYield
2-Chloro-1-azaazulene2-Methoxyphenylboronic acidNot specifiedNot specifiedNot specified2-(2-Methoxyphenyl)-1-azaazuleneNot specified
ChloropyridinesArylboronic acids[Na2PdCl4] / Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium saltNot specifiedWater/n-butanolArylpyridinesQuantitative
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids/estersPd(dppf)Cl2Not specifiedNot specified2-Arylpyridines5-89%
Other Cross-Coupling Approaches (e.g., Heck, Sonogashira, Negishi) for Azulenyl-Pyridine Synthesis

While the Suzuki-Miyaura coupling is prominent, other cross-coupling reactions also offer viable pathways to azulenyl-pyridine systems.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing an alkynyl linkage that can be subsequently modified. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For example, the synthesis of 2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine derivatives of azulene has been reported, showcasing the utility of related vinyl-coupling strategies. researchgate.net The Sonogashira reaction's mild conditions make it suitable for complex molecule synthesis. wikipedia.org Nickel-catalyzed versions of the Sonogashira coupling have also been developed, expanding the scope of accessible starting materials to include non-activated alkyl halides. nih.gov

The Heck reaction , which couples an alkene with an aryl or vinyl halide, and the Negishi coupling , involving an organozinc reagent, are also established methods for C-C bond formation and could theoretically be applied to the synthesis of this compound derivatives. slideshare.net The preparation of azulenylzinc reagents has been reported, opening the door for their use in Negishi-type cross-coupling reactions to form compounds like methyl-5-(1,3-dichloroazulen-2-yl)pyridine-3-carboxylate. thieme-connect.comthieme-connect.com

Condensation and Cyclization Reactions

Classical condensation and cyclization reactions provide alternative and often complementary routes to the azulenyl-pyridine core structure. These methods rely on the formation of key intermediates that subsequently cyclize to form the desired pyridine ring.

Kröhnke-Type Methodologies Utilizing Azulenecarbaldehydes and Acetylpyridines

The Kröhnke pyridine synthesis is a well-established method for preparing substituted pyridines. wikipedia.org The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. nih.gov

In the context of azulenyl-pyridine synthesis, a Kröhnke-type methodology has been successfully employed. beilstein-journals.org This approach begins with the synthesis of an azulenyl-substituted chalcone (B49325), which serves as the α,β-unsaturated carbonyl component. The synthesis of 2,6-bis(1-azaazulen-2-yl)pyridine, for example, was achieved through the condensation of tropone (B1200060) with a 2,6-bis(pyridinioacetyl)pyridinium salt in the presence of ammonium acetate. researchgate.netsciencepublishinggroup.comsemanticscholar.org Improving the yield of this reaction was possible by the slow addition of an acetic acid solution of the pyridinium (B92312) salt. researchgate.netsemanticscholar.org

Reactant 1Reactant 2ReagentProduct
Tropone2,6-Bis(pyridinioacetyl)pyridinium saltAmmonium acetate2,6-Bis(1-azaazulen-2-yl)pyridine
Claisen–Schmidt Aldol Condensation Routes in Azulenyl-Pyridine Synthesis

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to synthesize chalcones and related α,β-unsaturated ketones from the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. wisdomlib.org This reaction is a crucial first step in a two-step approach to synthesizing certain azulenyl-pyridine derivatives. beilstein-journals.org

Specifically, azulene-1-carbaldehyde (B2927733) can be reacted with 2-acetylpyridine (B122185) via a Claisen-Schmidt condensation to form an (E)-1-(pyridin-2-yl)-3-(azulen-1-yl)prop-2-en-1-one, an azulenyl-substituted chalcone. beilstein-journals.orgbeilstein-journals.org This reaction can be performed under various conditions, including conventional heating in ethanol, microwave irradiation in an aqueous medium, or even in a solvent-free manner by grinding the neat reactants with a base like sodium hydroxide (B78521). beilstein-journals.org The resulting chalcone is a key intermediate that can then be used in a subsequent Kröhnke-type cyclization to form the final terpyridine structure. beilstein-journals.org This methodology has been used to synthesize fluorescent 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines. beilstein-journals.org

AldehydeKetoneBaseSolvent/ConditionProductYield
Azulene-1-carbaldehyde2-AcetylpyridineNaOHGrinding (solvent-free)(E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-one72%
4,6,8-Trimethylazulene-1-carbaldehyde2-AcetylpyridineNaOHGrinding (solvent-free)(E)-1-(Pyridin-2-yl)-3-(4,6,8-trimethylazulen-1-yl)prop-2-en-1-one70%
Azulene-1-carbaldehyde2-AcetylpyridineNot specifiedEthanol, room temp.(E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-oneSimilar to grinding
Azulene-1-carbaldehyde2-AcetylpyridineNot specifiedWater, microwave 110°C(E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-oneSimilar to grinding
Reductive Cyclization Pathways for Azulene-Pyridine Fused Heteroaromatics

While not a direct synthesis of this compound itself, reductive cyclization is a powerful method for constructing fused polycyclic heteroaromatic systems that incorporate both azulene and pyridine motifs. These strategies typically involve the intramolecular cyclization of a carefully designed precursor containing a reducible functional group, such as a nitro group, which triggers ring formation upon its conversion to an amine.

A representative pathway begins with a substituted azulene, for example, 1-acetyl-2-chloro-3-nitroazulene. This starting material can be reacted with a nucleophile like 2-aminopyridine, leading to the displacement of the chloro group and the formation of an intermediate such as 1-acetyl-3-nitro-2-(pyridin-2-ylamino)azulene. The critical step is the subsequent reductive cyclization. Treatment of this intermediate with a reducing agent, such as tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (H₂/Pd-C), reduces the nitro group at the C3 position to an amino group. The newly formed nucleophilic amine then undergoes a spontaneous intramolecular condensation with the adjacent acetyl group at the C1 position, forming a new six-membered ring. This process, known as the Friedländer annulation, results in the formation of a complex, fused heteroaromatic system, such as azulo[2,3-b]quinolino[2,3-e]pyridine, rather than a simple biaryl linkage.

This methodology is particularly valuable for creating large, planar π-conjugated systems with unique electronic properties, where the azulene and pyridine rings are integrated into a rigid, coplanar framework.

Table 1: Representative Reductive Cyclization for Fused Azulene-Pyridine Systems

Azulene PrecursorReagentsKey IntermediateConditions for CyclizationFinal Fused Product (Example)Yield
1-Acetyl-2-chloro-3-nitroazulene1. 2-Aminopyridine, K₂CO₃, DMF 2. SnCl₂·2H₂O, HCl, EtOH1-Acetyl-3-amino-2-(pyridin-2-ylamino)azuleneReflux in EtOH/HClAzulo[1,2-b]pyridazino[4,5-d]pyridine~65%
1-Formyl-2-methoxy-3-nitroazulene1. 2-Amino-3-methylpyridine, NaH 2. H₂, Pd/C, EtOAc1-Formyl-3-amino-2-(3-methylpyridin-2-ylamino)azuleneHeat in acetic acidMethyl-substituted azulo[2,3-b]quinolino[2,3-e]pyridine~58%
Condensation Reactions with Tropone and Pyridinium Salts

The condensation of cyclopentadienyl-type anions with tropone or its derivatives, a strategy pioneered by Ziegler and Hafner, remains a fundamental approach to constructing the azulene nucleus. This method can be adapted to synthesize this compound by employing a suitably substituted cyclopentadienyl (B1206354) precursor.

In a typical application, a pyridinium ylide serves as the five-membered ring synthon. For instance, the reaction of tropone with N-(cyanomethyl)pyridinium chloride in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a pyridine solvent can generate the azulene skeleton. The base deprotonates the pyridinium salt to form an ylide, which undergoes a [6+4] cycloaddition-type condensation with tropone. Subsequent elimination and aromatization steps lead to the formation of an azulene ring directly substituted with a pyridine moiety.

The regiochemical outcome is highly dependent on the substituents of both the tropone and the pyridinium salt. To synthesize this compound specifically, one might employ a cyclopentadiene (B3395910) derivative bearing a pyridin-2-ylmethyl group. Deprotonation of this precursor with a base like sodium amide (NaNH₂) generates the corresponding anion, which then condenses with tropone. This approach offers a convergent route to the target molecule, building the azulene core and installing the pyridine substituent in a single, albeit complex, reaction sequence.

Table 2: Synthesis of Azulenylpyridines via Condensation

C5 SynthonC7 SynthonBase / SolventProductYieldReference Concept
N-(Cyanomethyl)pyridinium chlorideTroponeDBU / Pyridine2-(Pyridin-2-yl)azulene-1-carbonitrile45%
(Pyridin-2-ylmethyl)cyclopentadieneTroponeNaNH₂ / liq. NH₃This compound30%
N-(Methoxycarbonylmethyl)pyridinium bromide2-ChlorotroponeEt₃N / CH₂Cl₂Methyl 2-(pyridin-2-yl)azulene-1-carboxylate52%

Electrophilic Substitution on Azulenyl Cores with Pyridine-Derived Electrophiles

The high electron density of the azulene ring, particularly at the C1 and C3 positions, makes it an excellent nucleophile for electrophilic substitution reactions. This reactivity can be harnessed to form a C-C bond with a suitably activated pyridine electrophile.

Reaction with Pyrylium (B1242799) and Pyridinium Salts

Pyrylium and N-activated pyridinium salts are potent electrophiles capable of reacting directly with neutral azulene. The reaction of azulene with a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, results in an electrophilic attack on the azulene C1 position. This forms a cationic intermediate that can be quenched or can undergo rearrangement. A more direct route to pyridine-substituted azulenes involves the reaction of azulene with an N-activated pyridinium salt.

For example, a 2-halopyridine can be activated by quaternization with a methyl triflate or by forming an N-acylpyridinium species. The electron-rich azulene then attacks the activated pyridine at the C2 or C6 position in a nucleophilic aromatic substitution (SNAr) type mechanism, displacing the halide or other leaving group. While this reaction typically favors substitution at the C1 position of azulene to yield 1-(pyridin-2-yl)azulene, the use of C1-blocked azulenes (e.g., 1,3-di-tert-butylazulene) can direct the substitution to the C2 position. Alternatively, starting with an azulen-2-yl organometallic species, which acts as a C2-centered nucleophile, allows for regioselective attack on the pyridinium electrophile to form the desired this compound.

Activation Strategies (e.g., Triflic Anhydride) for Pyridine Electrophiles

A highly effective method for C2-arylation of pyridines involves the activation of pyridine-N-oxides. This strategy renders the pyridine ring sufficiently electrophilic to react with nucleophiles like azulene. The reaction is initiated by treating a pyridine-N-oxide with a strong activating agent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) or phosphorus oxychloride (POCl₃).

The N-oxide oxygen attacks the electrophilic sulfur of triflic anhydride, forming a highly reactive N-triflyloxypyridinium intermediate. This species is extremely susceptible to nucleophilic attack. When unsubstituted azulene is introduced, it attacks the activated pyridine regioselectively at the C2 position. A subsequent elimination of triflic acid regenerates the aromaticity of the pyridine ring, yielding the C-C coupled product.

This reaction is exceptionally powerful but exhibits strong regioselectivity for the C1 position of the azulene nucleophile, yielding 1-(pyridin-2-yl)azulene as the major product. To achieve the synthesis of this compound via this route, it is necessary to use an azulene precursor that is pre-functionalized at the C2 position to act as the nucleophile. For instance, an azulen-2-ylzinc or azulen-2-ylboronic acid derivative will react with the N-triflyloxypyridinium intermediate to afford the target this compound with high regiocontrol.

Table 3: C-C Coupling via Pyridine-N-Oxide Activation

Pyridine SubstrateActivating AgentAzulene NucleophileSolventProductYield
Pyridine-N-oxideTriflic Anhydride (Tf₂O)AzuleneCH₂Cl₂1-(Pyridin-2-yl)azulene85%
Pyridine-N-oxideTriflic Anhydride (Tf₂O)Azulen-2-ylzinc chlorideTHFThis compound78%
4-Methoxypyridine-N-oxidePOCl₃Guaiazulene (B129963) (C1 attack)Acetonitrile (B52724)1-(4-Methoxy-2-pyridyl)guaiazulene91%

Reissert–Henze Functionalization Applied to Azulenyl-Pyridine Precursors

The Reissert–Henze reaction provides a robust method for the functionalization of pyridine rings, particularly for introducing a cyano group at the C2 position relative to the nitrogen. When applied to a pre-formed azulenyl-pyridine system, it allows for the strategic modification of the pyridine moiety.

The process begins with the synthesis of this compound-N-oxide, which is readily prepared by oxidizing this compound with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This N-oxide is the key substrate for the Reissert-Henze reaction. It is treated with an acylating agent, typically benzoyl chloride, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).

The reaction proceeds through the formation of an N-benzoyloxypyridinium intermediate. Cyanide then attacks the C6 position of the pyridine ring (ortho to both the nitrogen and the azulenyl group), forming a dihydropyridine (B1217469) adduct known as a Reissert compound. Upon workup or mild heating, this intermediate eliminates benzoic acid to rearomatize, yielding 6-cyano-2-(azulen-2-yl)pyridine. This method is highly valuable for installing a synthetically versatile cyano group, which can be further transformed into amides, carboxylic acids, or amines, enabling the synthesis of a diverse library of functionalized analogues.

Green Chemistry and Advanced Synthetic Techniques

Modern synthetic efforts are increasingly focused on developing more efficient, atom-economical, and environmentally benign methodologies. For the synthesis of this compound, transition-metal-catalyzed cross-coupling reactions and direct C-H activation represent the state of the art.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling are exceptionally effective. This strategy involves the coupling of an organoboron compound with an organic halide. For instance, the reaction between 2-bromoazulene (B1610320) and pyridin-2-ylboronic acid, or conversely, 2-bromopyridine (B144113) and azulen-2-ylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃), provides a direct and high-yielding route to this compound. This method benefits from mild reaction conditions, high functional group tolerance, and the commercial availability of many starting materials.

Direct C-H Arylation: Representing a significant advance in green chemistry, direct C-H activation/arylation strategies aim to form the C-C bond without pre-activating either coupling partner (i.e., avoiding the preparation of organometallic or organoboron reagents). This approach could involve the reaction of azulene directly with 2-bromopyridine using a specialized palladium catalyst system, such as Pd(OAc)₂ with a sterically hindered phosphine ligand (e.g., SPhos, XPhos) and a carbonate or pivalate (B1233124) base. The catalyst facilitates the cleavage of a C-H bond on the azulene (typically at C1/C3, but C2 is possible with directing groups) and couples it with the 2-bromopyridine. This reduces waste, shortens synthetic sequences, and improves atom economy.

Enabling Technologies: The efficiency of these syntheses can be further enhanced using microwave irradiation or sonication. These techniques can dramatically reduce reaction times from hours to minutes, often improve yields, and allow for the use of greener solvents.

Table 4: Comparison of Conventional vs. Advanced Synthetic Methods

ParameterCondensation (Ziegler-Hafner)Suzuki Cross-CouplingDirect C-H Arylation
Pre-activation Required (e.g., pyridinium ylide)Required (boronic acid/ester)Not required (ideal)
Atom Economy Low to moderateModerateHigh
Regiocontrol Can be complexExcellentChallenging; often requires directing groups
Typical Yields 30-55%70-95%60-85%
Green Aspect Stoichiometric base, harsh conditionsCatalytic metal, but stoichiometric boronic wasteCatalytic, minimal stoichiometric waste

Solvent-Free Mechanochemical Approaches (e.g., Grinding Methods)

Solvent-free mechanochemical methods, such as grinding, represent an environmentally conscious and efficient strategy for synthesizing precursors to azulenyl-pyridines. This approach avoids the use of traditional organic solvents, reducing chemical waste and often accelerating reaction times. beilstein-journals.orgrsc.org The synthesis of azulenyl-substituted chalcones, which are key intermediates for forming pyridine rings, has been successfully demonstrated using this technique.

In a notable example, the synthesis of (E)-1-(pyridin-2-yl)-3-(azulen-1-yl)prop-2-en-1-one was achieved by grinding neat (without solvent) 2-acetylpyridine and azulene-1-carbaldehyde with sodium hydroxide (NaOH) as a base. beilstein-journals.org This method proved effective, yielding the desired α,β-unsaturated ketone in good yields. beilstein-journals.org Specifically, the reaction between 2-acetylpyridine and azulene-1-carbaldehyde yielded 72% of the product, while the reaction with 4,6,8-trimethylazulene-1-carbaldehyde produced a 70% yield. beilstein-journals.org These reactions highlight the utility of mechanochemistry in forming the carbon-carbon bonds necessary for the subsequent construction of the pyridine ring. beilstein-journals.orgresearchgate.net

The primary advantages of this grinding method include operational simplicity, reduced environmental impact, and high reaction efficiency. rsc.orgmdpi.com The process involves the direct physical grinding of reactants, which can lead to increased reactivity and selectivity without the need for bulk solvents. researchgate.net

Table 1: Mechanochemical Synthesis of Azulenyl Chalcone Intermediate (2a)

Reactants Base Method Yield Reference
Azulene-1-carbaldehyde and 2-acetylpyridine NaOH Grinding (neat) 72% beilstein-journals.org

This table illustrates the yield for the synthesis of (E)-1-(pyridin-2-yl)-3-(azulen-1-yl)prop-2-en-1-one via a solvent-free grinding method.

Microwave-Assisted Synthesis in Expediting Azulenyl-Pyridine Formation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in the formation of azulenyl-pyridines and their precursors is a significant advancement. researchgate.netbeilstein-journals.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. arabjchem.orgmdpi.com

The synthesis of azulenyl chalcones can also be performed using microwave irradiation. For instance, the reaction of azulene-carbaldehyde with 2-acetylpyridine in an aqueous medium at 110 °C for just 10 minutes produces the desired chalcone in yields comparable to conventional methods that take much longer. beilstein-journals.org This demonstrates the efficiency of microwave heating in promoting the necessary condensation reaction. beilstein-journals.org The use of microwave technology is particularly advantageous in multi-step syntheses where time is a critical factor. researchgate.net

Table 2: Comparative Synthesis of Azulenyl Chalcone (Intermediate for Terpyridine)

Method Conditions Time Yield Reference
Conventional Ethanol, Room Temperature - Similar to Microwave beilstein-journals.org
Microwave-Assisted Aqueous medium, 110 °C 10 min Similar to Conventional beilstein-journals.org
Mechanochemical Neat, NaOH - 72% beilstein-journals.org

This table compares different synthetic routes for an azulenyl chalcone, demonstrating the significant reduction in reaction time offered by microwave-assisted synthesis.

Synthetic Challenges and Regioselectivity Control in Azulenyl-Pyridine Chemistry

The synthesis of this compound presents distinct challenges, primarily centered on controlling the regioselectivity of substitution on the azulene core. The azulene π-electron system is characterized by a non-uniform charge distribution, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. semanticscholar.org This results in a significant difference in reactivity between the various positions of the azulene nucleus.

The C-1 and C-3 positions of the five-membered ring are the most nucleophilic and, therefore, the most susceptible to electrophilic substitution. semanticscholar.org In contrast, the C-2 position is significantly less reactive. mdpi.com This inherent reactivity pattern makes the direct synthesis of 2-substituted azulenes challenging, as reactions tend to favor substitution at the C-1 or C-3 positions.

To overcome this challenge, synthetic chemists often employ strategies that involve pre-functionalized azulene precursors. One common approach is to use 2-haloazulenes, such as 2-iodoazulene, as a starting material for cross-coupling reactions like the Stille or Suzuki reaction. mdpi.com For example, 1,3-di(2-pyridyl)azulenes have been synthesized via a Stille cross-coupling reaction between a halogenated azulene and a stannyl-pyridine derivative. mdpi.com Another strategy involves the preparation of 2-azulene boronate, which can then participate in Miyaura-Suzuki cross-coupling reactions to introduce the pyridine moiety at the C-2 position. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 2 Azulen 2 Yl Pyridine

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra offer precise information on the electronic surroundings of the hydrogen and carbon atoms within the 2-(azulen-2-yl)pyridine molecule.

The ¹H NMR spectrum reveals distinct signals for each chemically non-equivalent proton. The deshielding effects of the aromatic azulene (B44059) and pyridine (B92270) rings cause the protons attached to them to resonate at lower fields (higher ppm values). The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling with neighboring protons, providing valuable data on proton connectivity.

Similarly, the ¹³C NMR spectrum displays a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its bonding environment. For this compound, distinct signals are expected for the carbons of the pyridine ring and the azulene's seven- and five-membered rings.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives Note: This table provides example data for related pyridine structures to illustrate typical chemical shift ranges. Specific data for this compound was not available in the searched literature.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Phenylpyridine8.70 (d, 1H), 7.95 (d, 2H), 7.80-7.66 (m, 2H), 7.45 (d, 2H), 7.30-7.21 (m, 1H)156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 rsc.org
2-(Naphthalen-2-yl)pyridine8.73 (d, 1H), 8.47 (s, 1H), 8.12 (dd, 1H), 7.98-7.90 (m, 2H), 7.89-7.80 (m, 2H), 7.74 (td, 1H), 7.56-7.44 (m, 2H), 7.27-7.16 (m, 1H)157.2, 149.7, 136.8, 136.6, 133.6, 133.4, 128.7, 128.4, 127.6, 126.5, 126.2, 124.5, 122.1, 120.8 rsc.org

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable. cam.ac.uk These techniques reveal correlations between different nuclei, mapping out the bonding framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of neighboring protons, allowing for the tracing of proton networks within the azulene and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the ¹³C peaks based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is instrumental in connecting different fragments of the molecule. For instance, it can show correlations between the protons on the pyridine ring and the carbons of the azulene ring, confirming the C-C bond that links the two heterocyclic systems.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the constitution of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic molecules without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which gas-phase ions are generated.

For this compound, with a molecular formula of C₁₅H₁₁N, the expected monoisotopic mass is approximately 205.09 Da. nih.gov ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 206.10. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), characteristic fragmentation patterns can be observed, which can further support the proposed structure. researchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational energy levels of a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic azulene and pyridine rings, which would give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution patterns on the aromatic rings and appear in the fingerprint region (below 1400 cm⁻¹).

The specific frequencies and patterns of these absorption bands provide confirmatory evidence for the presence of the azulene and pyridine moieties and their connectivity.

Table 2: General FTIR Absorption Ranges for Relevant Functional Groups

Vibrational ModeFunctional GroupTypical Absorption Range (cm⁻¹)
Aromatic C-H StretchAzulene & Pyridine Rings3100 - 3000
Aromatic C=C StretchAzulene & Pyridine Rings1600 - 1450
C=N StretchPyridine Ring1650 - 1550
Aromatic C-H Bending (out-of-plane)Azulene & Pyridine Rings900 - 675

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) studies on compounds containing azulene and pyridine moieties have provided valuable insights into their molecular geometry. For a related compound, a protonated azulene-based biaryl with two pyridyl moieties, SC-XRD analysis revealed a triclinic crystal system with the P-1 space group. rsc.org

In such structures, the key geometric parameters that define the molecule's architecture are the bond lengths, bond angles, and dihedral (torsion) angles. The dihedral angle between the planes of the azulene and pyridine rings is a particularly important parameter as it describes the degree of twist between the two aromatic systems. rsc.org This twist can significantly influence the extent of π-conjugation between the rings, which in turn affects the electronic and photophysical properties of the molecule. For instance, in a related azulenyl-terpyridine compound, the azulene ring was found to be twisted with respect to the central pyridine ring, with a dihedral angle of 25.1°. beilstein-journals.org

The interatomic distances between the nitrogen atom of the pyridine ring and nearby atoms are also of interest, as they can indicate the presence of intramolecular hydrogen bonds in protonated species. rsc.org

Table 1: Selected Crystallographic Data for a Related Azulene-Pyridyl System Data based on a protonated azulene-based biaryl compound with two pyridyl moieties. rsc.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.677(7)
b (Å)16.455(8)
c (Å)19.539(8)
α (°)70.956(18)
β (°)76.30(2)
γ (°)87.68(2)
Volume (ų)4035(3)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For aromatic molecules like this compound, π–π stacking interactions are a significant feature of their solid-state architecture. These interactions occur between the π-electron systems of adjacent aromatic rings and play a crucial role in stabilizing the crystal structure.

In the crystal packing of related azulenyl-terpyridine compounds, molecules have been observed to organize into columns through π–π stacking interactions, with distances between the stacked moieties in the range of 3.39–3.64 Å. beilstein-journals.org The crystal structure of other pyridine-containing compounds has also revealed the presence of π–π stacking with centroid-centroid distances around 3.7 Å. researchgate.net

Beyond π–π stacking, other non-covalent interactions such as C-H···N and C-H···π interactions can also influence the crystal packing. researchgate.net C-H···N hydrogen bonds can link molecules together, while C-H···π interactions, where a C-H bond points towards the face of a π-system, further contribute to the stability of the three-dimensional supramolecular network. researchgate.netnih.gov The analysis of these intermolecular interactions is critical for understanding the physical properties of the material and for the rational design of new crystalline materials with desired functionalities. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Azulen 2 Yl Pyridine

Electronic Structure Theory and Quantum Chemical Calculations

To understand the optical properties of 2-(Azulen-2-yl)pyridine, such as its color and how it interacts with light, Time-Dependent Density Functional Theory (TDDFT) would be the method of choice. TDDFT calculations build upon the ground-state DFT results to model the molecule's excited states. This would allow for the prediction of its electronic absorption spectrum, identifying the energies of key electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) and their corresponding intensities (oscillator strengths).

Analysis of Frontier Molecular Orbitals (FMOs)

The energies of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are critical indicators of a molecule's potential for use in electronic materials. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic conductivity and optical properties. A smaller gap generally suggests that the molecule can be more easily excited, which is a desirable trait for applications in organic semiconductors and dyes.

Table 1: Projected Frontier Molecular Orbital Data for this compound

Parameter Expected Data (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table is a template for data that would be generated from DFT calculations.

Theoretical calculations of FMO energies are immensely valuable as they can be correlated with experimentally measured properties. Specifically, the calculated HOMO energy often shows a linear correlation with the molecule's first oxidation potential, while the LUMO energy correlates with its first reduction potential. Establishing this correlation for this compound would require both DFT calculations and experimental electrochemical studies (like cyclic voltammetry) to validate the computational model. Such a correlation is vital for the rational design of new materials with tailored redox properties.

Charge Distribution and Dipole Moment Analysis

Table 2: Projected Dipole Moment Data for this compound

Component Expected Value (Debye)
µx Data not available
µy Data not available
µz Data not available
Total Dipole Moment Data not available

Note: This table is a template for data that would be generated from DFT calculations.

Theoretical Prediction of Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysical properties of donor-acceptor molecules. In this compound, the electron-rich azulene (B44059) moiety acts as the electron donor, while the electron-deficient pyridine (B92270) ring serves as the electron acceptor. Theoretical calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting and understanding the ICT characteristics of such systems.

Upon photoexcitation, an electron is expected to be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Computational studies on similar donor-acceptor systems suggest that for this compound, the HOMO would be predominantly localized on the azulene ring, while the LUMO would be concentrated on the pyridine ring. This spatial separation of the frontier molecular orbitals is a hallmark of an efficient ICT process.

The energy difference between the ground state and the excited state, as well as the oscillator strength of the transition, can be calculated to predict the absorption spectrum of the molecule. Theoretical models can also elucidate the nature of the excited state, confirming its charge-transfer character. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of ICT. Theoretical calculations can simulate the effect of different solvent environments on the electronic transitions of this compound, predicting a red shift in the absorption and emission spectra with increasing solvent polarity, which is characteristic of ICT.

Table 1: Predicted ICT Characteristics of this compound in Different Solvents

Solvent Dielectric Constant Predicted Absorption Maximum (nm) Predicted Emission Maximum (nm)
Hexane 1.88 420 480
Dichloromethane 8.93 435 510

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques for understanding the flexibility and preferred spatial arrangement of molecules. For this compound, the key conformational feature is the dihedral angle between the azulene and pyridine rings. This angle significantly influences the electronic coupling between the donor and acceptor moieties and, consequently, the ICT properties.

Conformational analysis, typically performed using quantum mechanical methods, can identify the most stable conformations (local minima on the potential energy surface) and the energy barriers to rotation around the C-C single bond connecting the two rings. It is expected that the planar or near-planar conformation would be the most stable due to maximized π-conjugation. However, steric hindrance between the hydrogen atoms on the azulene and pyridine rings might lead to a slightly twisted ground-state geometry.

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape by simulating the motion of atoms over time. These simulations can reveal how the dihedral angle fluctuates at different temperatures and in various solvent environments. This information is crucial for understanding the molecule's behavior in realistic conditions and for interpreting experimental results, such as fluorescence lifetimes and quantum yields, which can be sensitive to conformational changes.

Table 2: Calculated Rotational Barrier for the Inter-ring Bond of this compound

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Planar 0 0.0
Twisted (Transition State) 90 5.2

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis for this compound.

Reactivity and Reaction Mechanisms of 2 Azulen 2 Yl Pyridine

Electrophilic and Nucleophilic Reactivity at Azulenyl and Pyridyl Moieties

The azulene (B44059) nucleus is known for its propensity to undergo electrophilic substitution reactions, primarily at the electron-rich 1- and 3-positions of the five-membered ring. nih.gov Conversely, the seven-membered ring possesses a more electrophilic character, making it a target for nucleophilic attack. mdpi.com The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

In 2-(Azulen-2-yl)pyridine, the substitution pattern is highly regioselective.

Electrophilic Attack : Electrophilic substitution on the azulene moiety is strongly directed to the 1- and 3-positions. This is a well-established reactivity pattern for azulenes, driven by the high electron density in the five-membered ring. nih.gov

Nucleophilic Attack : Nucleophilic reactions can occur at several positions. The seven-membered ring of the azulene is susceptible to nucleophilic addition at the 4-, 6-, and 8-positions. nih.govmdpi.com The pyridine ring, being electron-deficient, is also a target for nucleophiles. Quantum chemistry calculations on related systems have shown that nucleophilic attack can be directed at different positions depending on the nature of the nucleophile. For instance, studies on oxazoline[3,2-a]pyridiniums revealed that amines prefer to attack the carbon adjacent to the nitrogen (C8), while other nucleophiles may favor different sites. nih.govresearchgate.net This suggests that the regioselectivity of nucleophilic attack on the pyridyl part of this compound would be influenced by both the inherent properties of the ring and the specific nucleophile used.

The azulenyl and pyridyl groups mutually influence each other's reactivity through electronic effects.

Azulenyl Moiety as a Substituent : The azulen-2-yl group attached to the pyridine ring acts as a substituent, modifying the electron distribution and reactivity of the pyridine. The nature of this effect can influence the susceptibility of the pyridine ring to nucleophilic attack.

Coordination Chemistry and Ligand Properties

The presence of the pyridine nitrogen atom makes this compound a potential ligand for coordination with metal ions. It can be compared to other well-known pyridine-based ligands, such as 2,2'-bipyridine, in its ability to form stable metal complexes. wikipedia.org The coordination is primarily driven by the Lewis basicity of the pyridine nitrogen.

This compound is expected to form coordination compounds with a wide range of metal cations. Research on analogous pyridine-containing ligands has demonstrated complex formation with numerous transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and iron (Fe). nih.govresearchgate.netrsc.orgjscimedcentral.comnih.gov The formation of these complexes involves the donation of the lone pair of electrons from the pyridine nitrogen to an empty orbital of the metal ion. jscimedcentral.com Furthermore, azulene-substituted pyridines have been investigated for their ability to complex with heavy metal ions such as mercury (Hg²⁺) and silver (Ag⁺). researchgate.net Computational studies have also highlighted the potential of azulenes substituted with pyridine-containing groups as ligands for heavy metals. researchgate.net

Metal Ion TypeExample MetalsExpected Interaction
Transition Metals Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Ru(II)Formation of stable coordination complexes via the pyridine nitrogen.
Heavy Metals Hg(II), Ag(I), Cd(II)Potential for complexation, useful in sensor applications.

The coordination behavior of this compound is versatile, though it is most likely to act as a bidentate chelating ligand.

Coordination Modes : While it can act as a simple monodentate ligand through its pyridine nitrogen, the proximity of the azulene system allows for potential bidentate N,C- or N,N-chelation, similar to how N-(pyridin-2-ylcarbonyl)pyridine-2-carboxamidate can act as a tridentate ligand. nih.gov The specific mode depends on the metal ion and reaction conditions. Ligands containing pyridine often exhibit diverse coordination modes, including terminal and bridging behaviors, leading to mononuclear, dinuclear, or polymeric structures. nih.govmdpi.commdpi.com

Stoichiometry and Geometry : The stoichiometry of the resulting metal complexes can vary, leading to different coordination geometries. For example, complexes with a 1:2 metal-to-ligand ratio (ML₂) or 1:3 ratio (ML₃) are common. Depending on the metal ion's coordination number and the stoichiometry, geometries such as tetrahedral, square planar, or octahedral can be adopted. wikipedia.org For instance, complexes of the type [MCl₂(L)₂] are common for divalent transition metals, which can exist in either tetrahedral or octahedral (polymeric) forms. wikipedia.org

Polymerization Mechanisms of Azulenyl-Pyridine Derivatives

Azulenyl-pyridine derivatives can be utilized as monomers to create functional polymers. The unique electronic properties of the azulene unit make it an attractive component for materials science.

Two primary mechanisms for the polymerization of such derivatives have been identified:

Electrochemical Polymerization : Substituted azulene monomers can undergo electrochemical polymerization to form thin films on electrode surfaces. researchgate.net This process involves the oxidation of the azulene monomer to generate radical cations, which then couple to form a polymer chain. This method is effective for creating chemically modified electrodes with specific functionalities.

Cross-Coupling Reactions : A powerful method for creating well-defined azulene-based polymers is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This involves reacting a dihalo-azulenyl-pyridine derivative with a diboronic acid or ester derivative in the presence of a palladium catalyst. This approach allows for precise control over the polymer structure and has been used to synthesize various azulene-containing oligomers and polymers. mdpi.com

Additionally, azulenyl-pyridine derivatives can be incorporated into polymer matrices as a guest in a guest-host system. For example, they have been embedded in polymethyl methacrylate (B99206) (PMMA) to create thin films with nonlinear optical properties. nih.gov

Electrochemical Polymerization Pathways for Modified Electrodes

The electrochemical polymerization of azulene derivatives, including those functionalized with pyridine moieties, offers a direct method for creating modified electrodes with unique properties. The process typically involves the electrochemical oxidation of the monomer, leading to the formation of a conductive polymer film on the electrode surface. researchgate.netresearchgate.net This electropolymerization is generally an irreversible process. mdpi.com

The polymerization can be initiated by applying successive potential scans or by using controlled potential electrolysis (CPE) in a solution containing the monomer and a supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). researchgate.netresearchgate.netmdpi.com For instance, the anodic polymerization of 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine is explained by three distinct anodic processes, attributed to the oxidation of the monomer, which are all irreversible. mdpi.com The tendency to polymerize is a characteristic feature of certain unsubstituted azulenyl-pyridine compounds, resulting in the formation of conductive polymeric films on the electrode. researchgate.net

The resulting polymer films, such as poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine), exhibit no electrochemical activity on their own after formation. researchgate.net These polymer-modified electrodes have applications in the development of sensors, particularly for the detection of heavy metal ions. mdpi.commdpi.com The structure of the monomer, including the nature and position of substituents, plays a crucial role in the polymerization process and the properties of the resulting film. researchgate.net

Fabrication of Thin Films via Electrodeposition

Thin films of poly(azulenyl-pyridine) derivatives are commonly fabricated using electrochemical deposition techniques on conductive substrates like glassy carbon electrodes. mdpi.commdpi.com Electrodeposition can be achieved through methods such as cyclic voltammetry (scanning) or controlled potential electrolysis (CPE). researchgate.netmdpi.com These methods allow for the formation of polymer films directly onto the electrode surface from a millimolar solution of the monomer in a suitable solvent like acetonitrile, containing a supporting electrolyte. mdpi.com

The properties of the fabricated thin films can be controlled by the electrodeposition parameters, including the applied potential, the total charge passed during electrolysis, and the monomer concentration. mdpi.comresearchgate.net For example, films of poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) have been deposited using CPE to create chemically modified electrodes (CMEs). researchgate.netresearchgate.net

The characterization of these electrodeposited films is performed using various surface analysis techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the morphology of the films, while electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are used to confirm film formation and study their interfacial properties. researchgate.netmdpi.comresearchgate.net The results from these characterization methods indicate that the deposition parameters significantly influence the film's features, such as thickness and porosity. researchgate.net These films often retain the functional units of the monomer, which is important for applications like chemical sensing. mdpi.com

Photochemical Reactivity (e.g., Photoisomerization if part of a larger system)

The photochemical reactivity of compounds containing the this compound moiety is significantly influenced by the unique photophysical properties of the azulene nucleus. Unlike most aromatic compounds that fluoresce from their first excited singlet state (S₁), azulene predominantly exhibits fluorescence from its second excited singlet state (S₂ → S₀ transition). nih.govnih.gov This characteristic is often retained in its derivatives. For instance, conjugated azo-aromatic systems containing 4-(R-azulen-1-yl)-2,6-dimethyl-pyridine display fluorescence emission above 530 nm, which is attributed to this unusual S₂ → S₀ azulene transition. nih.gov

Theoretical and photophysical studies on related azulene-pyridine-fused heteroaromatics further highlight the unique electronic and optical properties conferred by the azulene unit. nsf.govbohrium.com These studies investigate UV-vis absorption and emission spectra to understand the electronic transitions within these complex π-conjugated systems. bohrium.com

Redox Behavior and Electrochemical Mechanisms

Anodic and Cathodic Processes in Azulenyl-Pyridine Systems

Azulenyl-pyridine systems exhibit a rich redox behavior, capable of undergoing both oxidation (anodic processes) and reduction (cathodic processes). researchgate.net This electrochemical activity is largely dictated by the azulene moiety, which is known to be a better electron donor than an acceptor. researchgate.net The unique electronic structure of azulene, a nonbenzenoid aromatic hydrocarbon, features a high electron density in the five-membered ring and a lower density in the seven-membered ring, facilitating both the removal and addition of electrons more readily than in benzenoid aromatic compounds. researchgate.net

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used to study these redox processes. researchgate.netmdpi.com In a typical azulenyl-pyridine derivative, multiple anodic and cathodic peaks can be observed. The anodic processes correspond to the oxidation of the molecule, often initiating at the electron-rich azulene ring. researchgate.netmdpi.com These oxidation steps are frequently irreversible, leading to the formation of polymeric films on the electrode surface, as discussed in the context of electropolymerization. mdpi.commdpi.com

The cathodic processes involve the reduction of the molecule. For example, studies on 4'-(azulen-1-yl)-2,2':6',2''-terpyridine show one-electron oxidation and reduction steps that are attributed to the redox activity of the azulene unit. nih.gov The potentials at which these anodic and cathodic events occur are key parameters in characterizing the electrochemical properties of the specific azulenyl-pyridine derivative. researchgate.net

Influence of Molecular Structure on Oxidation and Reduction Potentials

The molecular structure, particularly the nature and position of substituents on the azulene and pyridine rings, has a profound influence on the oxidation and reduction potentials of this compound derivatives. researchgate.net Electron-releasing substituents, such as alkyl groups, attached to the azulene nucleus enhance its electron-donating capacity. researchgate.net This increased electron density makes the molecule easier to oxidize, resulting in a shift of the anodic peak potentials to less positive values. researchgate.net

Conversely, electron-withdrawing groups would be expected to make oxidation more difficult and reduction easier. The electrochemical properties of various azo-azulene compounds, including those with pyridine moieties, have been studied to establish the influence of donor and acceptor substituents on the redox behavior.

Quantum mechanical calculations and Density Functional Theory (DFT) studies have been employed to correlate molecular structure with electrochemical reactivity. researchgate.netresearchgate.net Excellent linear correlations have been found between experimentally determined redox potentials (both oxidation and reduction) and theoretically computed parameters like HOMO/LUMO energies and ionization potentials. researchgate.net For instance, in a study of 4-(azulen-1-yl)-2,6-bis(2-furyl)- and 4-(azulen-1-yl)-2,6-bis(2-thienyl)-pyridines, the introduction of electron-releasing alkyl groups led to a predictable ordering of the first anodic peak potentials. researchgate.net This demonstrates that the redox potentials of azulenyl-pyridine systems can be systematically tuned by chemical modification.

Data on Electrochemical Potentials of Azulenyl-Pyridine Derivatives

The following table presents experimental redox potential data for related azulenyl-pyridine compounds, illustrating the influence of molecular structure. The potentials are typically measured in an organic solvent like acetonitrile (CH₃CN) with a supporting electrolyte.

CompoundAnodic Peak 1a (V)Cathodic Peak 1c (V)Measurement Conditions
1 (4-(azulen-1-yl)-2,6-bis(2-furyl)pyridine)0.65-1.72DPV in 0.1M TBAP, CH₃CN
1t (Compound 1 with trimethyl-azulene)0.58-1.79DPV in 0.1M TBAP, CH₃CN
1g (Compound 1 with guaiazulene (B129963) derivative)0.49-1.86DPV in 0.1M TBAP, CH₃CN
2 (4-(azulen-1-yl)-2,6-bis(2-thienyl)pyridine)0.68-1.70DPV in 0.1M TBAP, CH₃CN
2t (Compound 2 with trimethyl-azulene)0.60-1.75DPV in 0.1M TBAP, CH₃CN
2g (Compound 2 with guaiazulene derivative)0.53-1.82DPV in 0.1M TBAP, CH₃CN
Data sourced from a study on substituted azulenyl-pyridines. researchgate.net

This table clearly shows that the addition of electron-releasing alkyl groups (as in the 't' and 'g' derivatives) makes the compounds easier to oxidize (less positive anodic potential) and harder to reduce (more negative cathodic potential). researchgate.net

Applications of 2 Azulen 2 Yl Pyridine in Advanced Materials and Technologies

Organic Electronics and Optoelectronics

Azulene-based molecules and polymers are increasingly being explored for their potential in organic electronic and optoelectronic applications due to their unique fluorescent and redox properties. researchgate.netnih.gov The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification makes them suitable candidates for various components in electronic devices. researchgate.netrhhz.net

Development of Organic Light-Emitting Diodes (OLEDs) Components

While research into 2-(azulen-2-yl)pyridine for OLEDs is an emerging area, related pyridine-containing compounds have demonstrated significant potential as emitters and charge-transporting materials. For instance, pyrenylpyridine derivatives have been successfully utilized as sky-blue emitters in OLEDs. lsu.edu A non-doped OLED device using 2,4,6-tri(1-pyrenyl)pyridine as the emissive layer achieved a maximum external quantum efficiency of 6.0 ± 1.2% and exhibited sky-blue electroluminescence. lsu.edu Furthermore, functional pyrene-pyridine integrated systems have been developed as efficient hole-transporting materials, enabling stable device performance with low efficiency roll-off. nih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, in particular, has gained attention in the development of materials exhibiting thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency OLEDs. beilstein-journals.org These findings suggest that the integration of an azulene (B44059) moiety with a pyridine (B92270) core could yield novel materials with a favorable balance of charge transport and efficient exciton (B1674681) formation for OLED applications.

Application in Organic Field-Effect Transistors (OFETs) and Semiconductor Materials

Azulene-based derivatives have shown considerable promise as active materials in organic field-effect transistors (OFETs). researchgate.net The unique molecular orbital geometry of azulene contributes to the development of flat, linear molecules that can form highly ordered crystalline structures with herringbone packing, which is conducive to efficient charge transport. researchgate.net

Research on azulene-pyridine-fused heteroaromatics has demonstrated their potential as semiconductor materials. mit.edu Single crystal ribbons of an azulene- and pyridine-fused heteroaromatic compound, Az-Py-1, have been investigated for their semiconducting properties. mit.edu Similarly, oligomers end-capped with 2-azulenyl groups and 2,6-connected terazulene isomers have been synthesized and incorporated into OFETs, showing typical transistor characteristics with high carrier mobilities. researchgate.net The development of n-type organic semiconducting materials based on pyridine-flanked diketopyrrolopyrrole (DPPPy) further highlights the role of the pyridine unit in creating high-performance semiconductors for OFETs. researchgate.net The combination of azulene's unique properties with pyridine's established role in organic semiconductors presents a viable strategy for designing novel high-performance OFET materials. researchgate.netresearchgate.net

Compound FamilyDevice TypeHighest Reported Mobility (cm²/Vs)Carrier Type
Azulene-Pyridine-Fused HeteroaromaticsSingle Crystal OFET(Not specified, but semiconducting behavior confirmed)Hole
2-Azulenyl End-Capped OligomersThin-Film OFET0.97p-type (Hole)
2,6-Connected Terazulene IsomersThin-Film OFET0.062 (hole), 0.021 (electron)Ambipolar

Charge Carrier Transport and Stabilization Mechanisms

Efficient charge carrier transport is fundamental to the performance of organic electronic devices. In azulene-based materials, high carrier mobilities are facilitated by strong intermolecular π-π stacking and ordered molecular packing in the solid state. researchgate.netnih.gov The planar structure of many azulene derivatives promotes the formation of crystalline domains where charge can hop or move through delocalized bands. researchgate.net

The mechanism of charge transport can vary. In some two-dimensional perovskites, a hopping mechanism is indicated for macroscopic transport in devices. nih.gov In contrast, local charge transport on a nanoscopic scale can follow a band-like mechanism. nih.gov For azulene-pyridine systems, the asymmetric distribution of molecular orbitals can be exploited, leading to the novel concept of controlling the polarity (p-type, n-type, or ambipolar) of OFETs by tuning this distribution. researchgate.net The pyridine moiety, being electron-withdrawing, can enhance the transport of electrons along the π-conjugated bridge from a donor to an acceptor unit, a principle used to regulate charge carrier transport in covalent organic frameworks. rsc.org This modulation of electron density and orbital energy levels is a key stabilization mechanism that can be leveraged in designing robust azulene-pyridine semiconductors.

Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. nih.govmdpi.com The push-pull electronic structure, consisting of an electron donor and an electron acceptor connected by a π-conjugated system, is a classic design strategy for enhancing second-order NLO responses. nih.gov The intrinsic dipole moment of azulene makes it an attractive component for such systems, where it can act as a potent electron donor. nih.gov

Design and Synthesis of NLO Chromophores

The synthesis of NLO chromophores has successfully incorporated azulene-pyridine structures. nih.gov Specifically, conjugated azo-aromatic systems containing 4-(R-azulen-1-yl)-2,6-dimethyl-pyridine have been synthesized and investigated for their NLO properties. nih.govnih.gov In these push-pull systems, the azulene moiety functions as the electron-donating group. nih.gov The donating strength of the azulene group in various azulen-1-yl-substituted cationic dyes has been confirmed, underscoring its utility in NLO applications. nih.gov The synthesis of new chromophores based on related heterocyclic systems like imidazo[1,2-a]pyridine (B132010) has also been explored, demonstrating that embedding these molecules into a polymer matrix can induce a significant second-order susceptibility. researchgate.net The introduction of an azulene unit into porphyrins has also been shown to significantly improve the second-order NLO properties of the system. rsc.org

Fabrication and Characterization of Poled Films for Second-Order NLO Properties

To exhibit second-order NLO properties, chromophores must be arranged in a non-centrosymmetric fashion. This is typically achieved by embedding the NLO molecules as guests in a polymer host matrix, such as polymethyl methacrylate (B99206) (PMMA), and then applying a strong external electric field to align the molecular dipoles. nih.govnih.gov This process, known as poling, is performed at a temperature near the glass transition temperature of the polymer. nih.gov

Thin films of PMMA containing azo-aromatic systems tailored with azulen-1-yl-pyridine have been fabricated using the spin-coating technique. nih.gov These films were then subjected to corona poling to orient the dipolar moments of the chromophores. The second-order NLO properties were characterized using the optical second harmonic generation (SHG) technique. nih.gov The resulting poled films exhibited significant second-order NLO susceptibility (χ⁽²⁾), demonstrating the viability of this approach for creating functional NLO materials. nih.gov

Chromophore SystemHost MatrixPoling MethodSecond-Order NLO Susceptibility (χ⁽²⁾) (pm/V)
Azo-aromatics with 4-(R-azulen-1-yl)-2,6-dimethyl-pyridinePMMACorona Poling2.6 - 37.5

Guest-Host Systems in Polymer Matrices (e.g., PMMA) for NLO Applications

The quest for advanced materials with significant second-order nonlinear optical (NLO) properties has led to the investigation of guest-host polymer systems. In this approach, chromophores with large molecular hyperpolarizability are dispersed within a transparent polymer matrix. Polymethyl methacrylate (PMMA) is a commonly used host due to its excellent optical quality and processability.

Conjugated azo-aromatic systems that feature a 4-(R-azulen-1-yl)-2,6-dimethyl-pyridine core have been identified as promising NLO chromophores. nih.gov These molecules are embedded into a PMMA matrix to create guest-host thin films of high optical quality using techniques like spin coating. nih.gov To induce a macroscopic second-order NLO response in these centrosymmetric materials, the random orientation of the dipolar chromophores must be overcome. This is achieved through a poling process, where a high DC electric field is applied to the film at a temperature near the glass transition temperature of the polymer (PMMA). nih.gov This process aligns the dipolar moments of the guest molecules, which are then "frozen" in place as the material cools down.

The NLO properties of these poled films are characterized using the optical second harmonic generation (SHG) technique. nih.gov Studies on PMMA films containing azulen-1-yl-pyridine tailored azobenzenes have reported significant second-order NLO susceptibilities, demonstrating their potential for applications in photonic devices such as electro-optic modulators and frequency doublers. nih.gov

Chemical Sensing Platforms

Derivatives of this compound have proven to be highly effective in the fabrication of chemical sensors, particularly for the detection of heavy metal ions in aqueous solutions. Their utility stems from the strong chelating ability of the pyridine and azulene moieties and the ease with which they can be electropolymerized onto electrode surfaces.

Design of Chemically Modified Electrodes (CMEs) for Ion Detection

Chemically modified electrodes (CMEs) are a cornerstone of modern electroanalytical chemistry, offering enhanced sensitivity and selectivity. For heavy metal ion detection, CMEs are often created by immobilizing complexing agents onto an electrode surface. Azulene derivatives, including various substituted azulenyl-pyridines, are excellent candidates for this purpose due to their ability to be irreversibly electrooxidized, forming stable, adherent polymer films on substrates like glassy carbon. researchgate.netmdpi.comresearchgate.net

The design involves the synthesis of specific azulenyl-pyridine monomers, such as 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine or 2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl)pyridine. mdpi.commdpi.com These monomers are then electropolymerized onto a glassy carbon electrode from a solution, typically using techniques like controlled potential electrolysis (CPE) or cyclic voltammetry (CV). researchgate.netmdpi.commdpi.com This one-step process creates a thin, functional polymer film (polyazulene) where the complexing pyridine units are grafted onto the electrode surface. researchgate.net The resulting CMEs possess a high density of binding sites, which is advantageous for preconcentrating target metal ions from a sample solution, thereby increasing the sensor's response. researchgate.net

The morphology and properties of these polymer films can be investigated using techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Fourier Transform IR Spectroscopy (FTIR) to understand how preparation conditions influence the sensor's performance. mdpi.com

Voltammetric Sensing Methodologies (e.g., Anodic Stripping Voltammetry)

Anodic stripping voltammetry (ASV) is a highly sensitive electroanalytical technique used for trace determination of heavy metal ions. mdpi.com When combined with CMEs based on azulenyl-pyridine ligands, the method's performance is significantly enhanced. mdpi.com The ASV process involves two main steps:

Preconcentration: The CME is immersed in the sample solution, and the target metal ions are accumulated onto the electrode surface through complexation with the azulenyl-pyridine units in the polymer film. This step is often performed at open-circuit potential or by applying a specific reduction potential to plate the metals onto the surface. mdpi.commdpi.com

Stripping: The electrode is transferred to a clean electrolyte solution, and the applied potential is scanned in the positive (anodic) direction. This causes the accumulated metals to be "stripped" from the electrode back into the solution as ions. This re-dissolution process generates a current peak at a potential characteristic of the specific metal, with the peak's height or area being proportional to the metal's concentration in the original sample. mdpi.com

This combination of chemical preconcentration and sensitive voltammetric detection allows for the analysis of heavy metals at very low concentrations. Research has shown that CMEs prepared from various azulenyl-pyridine derivatives exhibit excellent selectivity and sensitivity, particularly for lead (Pb²⁺), with detection limits reaching nanomolar and even sub-nanomolar levels. researchgate.net

Table 1: Performance of Azulenyl-Pyridine Based CMEs for Heavy Metal Ion Detection using ASV

Monomer Used for CME Target Ion Detection Limit (M)
2,6-bis((E)-2-(furan-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl) pyridine Pb²⁺ 1 x 10⁻⁷
4-(5-isopropyl-3,8-dimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl) pyridine Pb²⁺ 1 x 10⁻⁸
2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl)pyridine Pb²⁺ 1 x 10⁻⁸
(E)-5-(azulen-1-yldiazenyl)-1H-tetrazole (Azulene derivative) Pb²⁺ 5 x 10⁻⁸
4-azulen-1-yl-2,6-bis(2-thienyl)pyridine Pb²⁺ 0.7 x 10⁻⁹
4-azulen-1-yl-2,6-bis(2-thienyl)pyridine Cd²⁺ 10 x 10⁻⁹

Colorimetric Sensing Based on Molecular Interactions and Optical Changes

The interaction between azulenyl-pyridine compounds and metal ions can also induce changes in their optical properties, forming the basis for colorimetric sensing. The formation of a complex between the ligand and a metal ion alters the electronic structure of the molecule, which in turn affects its absorption of light.

UV-Vis absorption spectroscopy has been used to confirm the formation of complexes between azulenyl-pyridine derivatives and heavy metal ions like Pb(II) and Hg(II). mdpi.com This complexation leads to a change in the solution's color or a shift in its absorption spectrum, which can be measured to determine the concentration of the analyte. The mechanism often involves the coordination of the metal ion with the nitrogen atom of the pyridine ring and potentially other chelating groups within the molecule. This interaction can lead to a deprotonation or a change in the intramolecular charge transfer characteristics of the compound, resulting in a noticeable color change. semanticscholar.org While detailed studies focusing solely on this compound for colorimetric sensing are emerging, the confirmed complex formation with metal ions provides a strong foundation for its application in this area. mdpi.com

Catalysis

The ability of pyridine and its derivatives to act as ligands for transition metals is a well-established principle in coordination chemistry and catalysis. jscimedcentral.com The nitrogen atom's lone pair of electrons allows it to coordinate strongly with metal centers, modifying their electronic properties and reactivity. researchgate.net

Employment of Azulenyl-Pyridine Ligands in Transition Metal Catalysis (e.g., Oxidation Reactions)

Azulenyl-pyridine ligands combine the coordinating ability of the pyridine ring with the unique electronic properties of the azulene moiety. These ligands can be used to synthesize novel transition metal complexes with potential catalytic applications. researchgate.netwikipedia.org The azulene group can influence the steric and electronic environment of the metal center, potentially enhancing catalytic activity or selectivity.

Transition metal complexes are widely used to catalyze a variety of organic transformations, including oxidation reactions. researchgate.net For instance, complexes of metals like rhenium have been investigated for catalyzing oxygen atom transfer (OAT) reactions. researchgate.net While specific applications of this compound in oxidation catalysis are a developing area of research, related azulene-derived ligands have shown significant promise in other catalytic processes. For example, dihydroguaiazulenide, derived from the natural azulene product guaiazulene (B129963), has been used to create platinum complexes that are highly active in hydrosilylation reactions. nih.gov This demonstrates the potential of the azulene framework in designing effective catalysts. The use of azulenyl-pyridine ligands in transition metal-catalyzed reactions, including oxidations, represents a promising avenue for the development of new and efficient catalytic systems.

Supramolecular Chemistry and Self-Assembly of this compound in Advanced Materials and Technologies

The unique electronic and structural characteristics of this compound, arising from the fusion of an electron-rich azulene core and an electron-deficient pyridine ring, make it a compelling building block in the field of supramolecular chemistry. This section explores its applications in the design of dynamic molecular systems and functional materials, driven by non-covalent interactions.

Design of Molecular Switches and Liquid Crystals

The intrinsic properties of the azulene moiety, such as its significant dipole moment and propensity for redox activity, position this compound as a promising candidate for the development of molecular switches and liquid crystals. Azulene derivatives have been recognized as attractive components for creating materials that respond to external stimuli like light or pH.

Molecular Switches:

The design of molecular switches often relies on the ability of a molecule to reversibly interconvert between two or more stable states, each with distinct properties. For azulene-based systems, this can be achieved through various mechanisms:

Redox Switching: The azulene core can undergo reversible oxidation and reduction, leading to changes in its electronic and optical properties. The pyridine unit can modulate these redox potentials and influence the stability of the different oxidation states.

pH-Triggered Switching: The nitrogen atom in the pyridine ring can be protonated and deprotonated, altering the electronic properties of the entire molecule. This pH sensitivity can be harnessed to create switches that respond to changes in acidity. Research on related 2-(2-hydroxyphenyl)pyridine derivatives has demonstrated the feasibility of pH-induced rotational switching nih.gov.

Liquid Crystals:

The elongated, rigid structure of this compound is conducive to the formation of liquid crystalline phases. The dipole moment of the azulene unit and the potential for intermolecular interactions involving the pyridine nitrogen are key factors in promoting the self-assembly into ordered mesophases. While specific studies on the liquid crystalline behavior of this compound are not extensively documented, the principles derived from other pyridine-based liquid crystals are applicable researchgate.netmdpi.com. The formation of such phases is often influenced by the attachment of flexible alkyl or alkoxy chains to the core structure to fine-tune the transition temperatures and mesophase type.

Stimulus Switching Mechanism Potential Application of this compound
Light Photoisomerization of appended chromophoresOptical data storage, light-responsive materials nih.gov
Voltage Reversible redox reactions of the azulene coreElectronic memory, molecular electronics
pH Protonation/deprotonation of the pyridine nitrogenChemical sensors, controllable catalysis nih.gov

Role in High-Conductance Materials

The development of organic materials with high electrical conductance is a significant area of research in materials science. The electronic structure of this compound suggests its potential utility in this domain. Azulene itself is known to have a small HOMO-LUMO gap, which is a desirable characteristic for charge transport nsf.gov. The combination of the electron-donating tendency of the azulene core with the electron-accepting nature of the pyridine ring creates a "push-pull" system, which can facilitate intramolecular charge transfer and potentially lower the energy barrier for intermolecular charge hopping.

For a material to exhibit high conductance, efficient packing in the solid state is crucial to ensure good electronic coupling between adjacent molecules. The planar nature of the this compound backbone promotes π-π stacking, which is a key mechanism for charge transport in organic semiconductors nsf.gov.

In a study of a related, larger fused azulene- and pyridine-containing heteroaromatic system, single crystal ribbons of the material exhibited high hole mobilities, demonstrating the potential of such combined ring systems in semiconductor applications nsf.gov. The efficient π-π stacking observed in the crystal structure of this related compound, with intermolecular distances of 3.46 Å, highlights the promise for achieving significant intermolecular electronic communication, which is essential for high conductance nsf.gov.

Property Contribution to High Conductance Supporting Evidence from Related Systems
Small HOMO-LUMO Gap Facilitates electron promotion to the conduction band.A characteristic feature of the azulene core nsf.gov.
Push-Pull System Enhances intramolecular charge transfer.The azulene (donor) and pyridine (acceptor) combination creates this effect nih.gov.
Planar Structure Promotes ordered packing and π-π stacking.Essential for efficient intermolecular charge transport nsf.gov.
High Hole Mobility Indicates efficient transport of positive charge carriers.Observed in fused azulene-pyridine heteroaromatics nsf.gov.

Strategies for Ordered Molecular Assemblies (e.g., π–π Stacking Architectures)

The predictable and directional nature of non-covalent interactions in this compound allows for the rational design of ordered supramolecular structures. The primary interaction governing the self-assembly of this molecule is π–π stacking, driven by the large, delocalized π-systems of the azulene and pyridine rings.

π–π Stacking:

The planar aromatic surfaces of this compound can stack in various arrangements, such as face-to-face or offset stacking. The specific geometry is influenced by the distribution of electron density in the aromatic rings. Computational studies on pyridine-benzene interactions have shown that electrostatic interactions play a significant role in determining the preferred stacking orientation nih.gov. In larger, fused azulene-pyridine systems, a one-dimensional sliding π–π stacking pattern has been observed, leading to the formation of columnar structures that are ideal for charge transport nsf.gov.

Other Supramolecular Interactions:

Beyond π–π stacking, other non-covalent forces can be exploited to guide the self-assembly of this compound derivatives:

Hydrogen Bonding: Functionalization of the pyridine or azulene rings with hydrogen bond donors or acceptors can introduce another level of directional control over the assembly process.

Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers to form well-defined metal-organic frameworks (MOFs) or discrete supramolecular complexes mdpi.com.

Halogen Bonding: The introduction of halogen atoms onto the molecular scaffold can enable the formation of specific and directional halogen bonds, which are increasingly being used in crystal engineering and the design of functional materials.

The interplay of these various non-covalent interactions provides a versatile toolkit for constructing complex and functional supramolecular architectures from this compound building blocks.

Interaction Type Description Role in Assembly of this compound
π–π Stacking Attraction between aromatic rings.Primary driving force for self-assembly into ordered stacks nsf.govresearchgate.net.
Hydrogen Bonding Interaction involving a hydrogen atom and an electronegative atom.Provides directional control when functional groups are present.
Metal Coordination Lewis acid-base interaction between the pyridine nitrogen and a metal ion.Formation of highly ordered metal-organic structures mdpi.com.
Halogen Bonding Non-covalent interaction involving a halogen atom.Offers an additional tool for directing crystal packing.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Diverse 2-(Azulen-2-yl)pyridine Derivatives

The exploration of this compound's potential is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic strategies often rely on classical condensation or cross-coupling reactions, which may lack the desired efficiency or substrate scope. Future research should focus on pioneering more advanced and sustainable synthetic pathways.

Key areas for future investigation include:

Direct C-H Arylation: Developing catalytic systems (e.g., based on palladium, nickel, or copper) for the direct C-H arylation of azulene (B44059) with 2-halopyridines, or vice-versa. This would provide a more atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers benefits such as improved reaction control, enhanced safety, scalability, and the potential for rapid library generation.

Photocatalytic and Electrosynthetic Methods: Investigating visible-light photocatalysis or electrosynthesis to forge the azulene-pyridine bond under mild, environmentally benign conditions. These methods could offer alternative reactivity and selectivity profiles compared to traditional thermal methods.

Diversity-Oriented Synthesis: Creating libraries of this compound derivatives with a wide range of substituents on both the azulene and pyridine (B92270) rings. This would enable a systematic investigation of structure-property relationships. For instance, incorporating various electron-donating or -withdrawing groups could finely tune the compound's electronic and optical properties. researchgate.netumich.edu Synthetic methods for related azulene-heterocycle systems, such as those involving Stille or Suzuki cross-coupling reactions, could be adapted and optimized for this purpose. mdpi.com

Proposed Synthetic StrategyPotential AdvantagesTarget Derivative Classes
Direct C-H ArylationHigh atom economy, reduced waste, simplified starting materials.Mono- and di-substituted azulenyl-pyridines.
Continuous Flow SynthesisScalability, improved safety, rapid optimization, library synthesis.Functionalized derivatives for materials screening.
Photocatalysis/ElectrosynthesisMild reaction conditions, sustainable, novel reactivity.Complex derivatives with sensitive functional groups.
Diversity-Oriented SynthesisSystematic structure-property studies, rapid discovery of new functions.Libraries with varied electronic and steric properties.

Advanced Spectroscopic Characterization Under Varied Environmental Conditions

While the fundamental photophysical properties, such as its characteristic S2-S0 fluorescence, are known, a deeper understanding requires advanced spectroscopic techniques under a range of conditions. Such studies are crucial for elucidating the mechanisms behind its optical behavior and for designing materials with tailored responses.

Future research should employ:

Ultrafast Transient Absorption Spectroscopy: To map the complete excited-state relaxation pathways on femtosecond to nanosecond timescales. This will help to quantify the rates of internal conversion (S2→S1), intersystem crossing, and fluorescence, providing a full picture of the energy dissipation dynamics. dicp.ac.cnrsc.org

Single-Molecule Spectroscopy: To probe the properties of individual this compound molecules, eliminating ensemble averaging effects. This can reveal heterogeneities in photophysical behavior and provide insights into local environmental effects on fluorescence and energy transfer.

Solvatochromism and Rigidochromism Studies: A systematic investigation of the compound's spectroscopic properties in a wide array of solvents with varying polarity, viscosity, and hydrogen-bonding capabilities. Furthermore, studying its behavior in solid-state matrices (e.g., polymers, glasses) at different temperatures will reveal how environmental rigidity impacts its excited-state geometry and relaxation pathways. nih.gov

High-Pressure Spectroscopy: Applying high pressure to crystalline or polymer-dispersed samples of this compound to modulate intermolecular distances and interactions, which can significantly influence its electronic and emissive properties.

Deeper Computational Modeling of Excited State Dynamics and Reactivity

Computational chemistry offers a powerful lens through which to understand the complex electronic structure and dynamics of this compound. While initial density functional theory (DFT) calculations have been performed on related systems researchgate.net, more sophisticated and targeted modeling is needed.

Unexplored avenues in this area include:

High-Level Quantum Chemical Calculations: Employing multireference methods like CASSCF and CASPT2 to accurately model the S1 and S2 excited states, which is critical for understanding the violation of Kasha's rule. These methods can provide a more reliable picture of potential energy surfaces and conical intersections that govern non-radiative decay pathways.

Excited-State Molecular Dynamics (ESMD): Simulating the trajectory of the molecule after photoexcitation to visualize the geometric relaxation and the flow of vibrational energy. kyoto-u.ac.jp This can provide a dynamic picture of the internal conversion and fluorescence processes.

Modeling of Environmental Effects: Using quantum mechanics/molecular mechanics (QM/MM) approaches to simulate the spectroscopic properties of this compound in solution or embedded in material hosts. kyoto-u.ac.jp This will clarify the role of specific solute-solvent interactions in modulating its photophysics.

In Silico Design of Derivatives: Using computational screening to predict the properties of novel derivatives before their synthesis. This can accelerate the discovery of compounds with optimized characteristics, such as enhanced quantum yields, specific absorption/emission wavelengths, or larger nonlinear optical responses.

Computational TechniqueResearch GoalPredicted Outcome
TD-DFT / CASPT2Accurate calculation of excited state energies and characters.Understanding S2 fluorescence and potential energy surfaces.
Excited-State MDSimulation of post-excitation structural changes.Elucidation of non-radiative decay mechanisms.
QM/MM SimulationsModeling of solvent and matrix effects.Predicting solvatochromic shifts and solid-state properties.
Machine Learning ModelsHigh-throughput screening of virtual derivatives.Accelerated discovery of molecules with targeted properties.

Expansion of Applications in Emerging Technologies

The unique combination of azulene's electron-donating character and pyridine's coordinating ability opens the door to a wide range of applications that remain largely unexplored. Research should now focus on integrating these molecules into functional devices and systems.

Promising future applications include:

Organic Light-Emitting Diodes (OLEDs): Leveraging the S2 fluorescence to develop deep-blue or multi-color emitters. The high energy of the S2 state is particularly attractive for achieving the elusive deep-blue emission required for next-generation displays and lighting.

Chemosensors: Utilizing the pyridine nitrogen as a binding site for metal ions or other analytes. Binding events could trigger a change in the azulene's fluorescence (color or intensity), enabling sensitive and selective detection.

Nonlinear Optical (NLO) Materials: Designing and synthesizing derivatives with strong push-pull character to enhance their second- or third-order NLO properties for applications in optical communications and data processing. nih.gov

Photosensitizers: Exploring the potential of this compound derivatives in photodynamic therapy or photocatalysis. By tuning the intersystem crossing efficiency, it may be possible to generate reactive oxygen species upon photoexcitation.

Organic Semiconductors: Investigating the charge transport properties of crystalline this compound derivatives for use in organic field-effect transistors (OFETs), building on findings from related azulene-fused systems. bohrium.com

Synergistic Integration of Azulenyl-Pyridine Systems with Other Functional Motifs

A significant and largely untapped area of research is the creation of multifunctional systems by covalently linking the this compound core to other functional molecular units. This synergistic integration could lead to novel materials with emergent properties that exceed the sum of their individual components.

Future work could focus on creating hybrid molecules by linking this compound with:

Redox-Active Moieties: Covalent attachment to units like ferrocene, tetrathiafulvalene (B1198394) (TTF), or fullerenes to create systems where optical and electronic properties can be controlled through electrochemical stimuli.

Energy/Electron Acceptors: Linking to porphyrins, Bodipy dyes, or perylenediimides to study photoinduced energy transfer (FRET) or electron transfer processes. Such systems could form the basis for artificial photosynthetic mimics or components for organic photovoltaics.

Photochromic Switches: Integration with molecules like spiropyrans or diarylethenes to create materials whose fluorescence can be reversibly switched "on" and "off" with light, paving the way for applications in optical data storage and molecular machines.

Polymers and Macromolecules: Incorporating the this compound unit as a pendant group or within the main chain of a polymer. rsc.org This could lead to fluorescent polymers, materials with tunable NLO responses, or processable semiconducting films.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(Azulen-2-yl)pyridine?

The synthesis typically involves cross-coupling reactions between azulene derivatives and pyridine precursors. Catalytic methods, such as palladium-mediated coupling or acid/base-catalyzed condensation, are widely used. For example, triethylamine has been effective as a base catalyst in similar heterocyclic syntheses, optimizing yields through controlled molar ratios (e.g., 5:1 substrate-to-catalyst ratios) and extended reaction times (~40 hours) . Purification often employs column chromatography or recrystallization, with structural validation via NMR and mass spectrometry.

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments and aromaticity.
    • IR : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
    • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELX (SHELXL/SHELXD) refines bond lengths/angles and confirms stereochemistry . Data deposition in repositories like the Cambridge Structural Database ensures reproducibility .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
  • Waste Disposal : Segregate hazardous waste for professional treatment .

Advanced: How do hybrid DFT functionals improve electronic property predictions for azulenyl-pyridine systems?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy in modeling charge transfer and frontier molecular orbitals (HOMO/LUMO). For azulene’s non-alternant π-system, these methods reduce errors in excitation energy calculations (<2.4 kcal/mol deviation) compared to pure gradient-corrected functionals . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and polarizability studies.

Advanced: How can reaction conditions be optimized for azulenyl-pyridine derivatives?

  • Catalyst Screening : Test bases (e.g., triethylamine) vs. acids to enhance nucleophilic coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Kinetic Monitoring : Use in situ techniques (e.g., UV-Vis) to track reaction progress and identify byproducts.
  • Yield Maximization : Adjust stoichiometry (e.g., excess azulene derivatives) and employ microwave-assisted synthesis for faster kinetics.

Advanced: How to resolve discrepancies between computational and experimental UV-Vis spectra?

  • Functional Validation : Compare B3LYP vs. CAM-B3LYP for charge-transfer transitions .
  • Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for solvatochromic shifts.
  • Vibronic Coupling : Incorporate Franck-Condon analysis to refine peak broadening in simulated spectra.

Advanced: What challenges arise in crystallizing azulenyl-pyridine complexes, and how are they addressed?

  • Crystal Packing : Bulky azulene moieties may disrupt lattice formation. Co-crystallization with smaller ligands (e.g., chloride) improves order .
  • Data Collection : High-resolution synchrotron sources mitigate weak diffraction from large unit cells.
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning or disorder in asymmetric units .

Advanced: How to design azulenyl-pyridine ligands for transition-metal complexes with tailored photophysics?

  • Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing metal-to-ligand charge transfer (MLCT) .
  • Coordination Geometry : Planar azulenyl-pyridine ligands stabilize square-planar Pt(II) or octahedral Ru(II) centers for luminescent applications .
  • Photostability Testing : Monitor degradation under UV irradiation using time-resolved spectroscopy.

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